molecular formula C16H19BrClNO2 B13765143 2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride CAS No. 68398-03-8

2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride

Cat. No.: B13765143
CAS No.: 68398-03-8
M. Wt: 372.7 g/mol
InChI Key: IVOKVCABUIWSDU-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride is a synthetic organic compound that belongs to the class of substituted phenethylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 2-position of the aromatic ring.

    Methoxylation: Introduction of the methoxy group at the 6-position.

    Amine Introduction: Formation of the phenethylamine moiety.

    Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenethylamine moiety.

    Reduction: Reduction reactions might target the aromatic ring or the amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the bromine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride could have several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying receptor interactions due to its phenethylamine structure.

    Medicine: Possible development as a pharmaceutical agent, particularly in neurochemistry.

    Industry: Applications in the synthesis of dyes, polymers, or other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dimethoxyphenethylamine: Another brominated phenethylamine with different substitution patterns.

    6-Methoxy-alpha-methylphenethylamine: Similar methoxy substitution but with a methyl group instead of bromine.

    4-Bromo-2,5-dimethoxyphenethylamine: Different positions of bromine and methoxy groups.

Properties

68398-03-8

Molecular Formula

C16H19BrClNO2

Molecular Weight

372.7 g/mol

IUPAC Name

(3-bromo-4-hydroxy-5-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C16H18BrNO2.ClH/c1-20-15-10-13(9-14(17)16(15)19)11-18-8-7-12-5-3-2-4-6-12;/h2-6,9-10,18-19H,7-8,11H2,1H3;1H

InChI Key

IVOKVCABUIWSDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C[NH2+]CCC2=CC=CC=C2)Br)O.[Cl-]

Origin of Product

United States

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